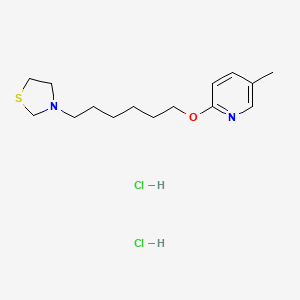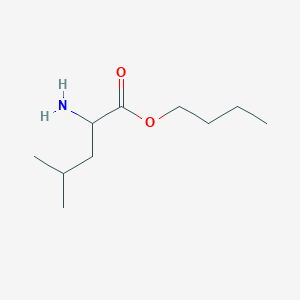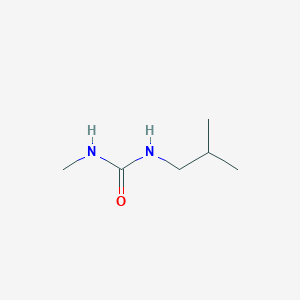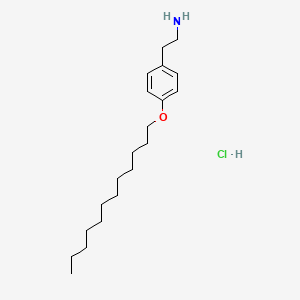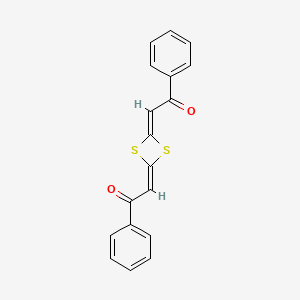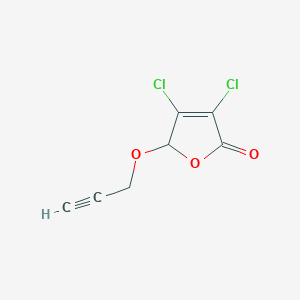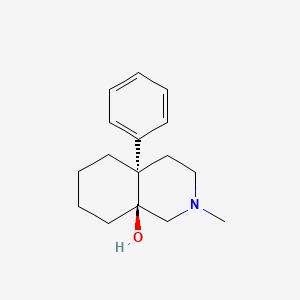
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is a chiral compound with a unique structure that includes a phenyl group and an octahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the desired product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas, Pd/C, and other metal catalysts.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S,4aS,8aS)-1,1,3,6-Tetramethyl-3-vinyl-3,4,4a,7,8,8a-hexahydro-1H-isochromene
- (4aS,8aS)-1H,4H,4aH,8aH-9$l^{6},1,2-thiochromeno[2,3-c]pyrazole-9,9-dione
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an octahydroisoquinoline core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51993-83-0 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-8a-ol |
InChI |
InChI=1S/C16H23NO/c1-17-12-11-15(14-7-3-2-4-8-14)9-5-6-10-16(15,18)13-17/h2-4,7-8,18H,5-6,9-13H2,1H3/t15-,16+/m0/s1 |
InChI Key |
IIRPPPSQPLZVKH-JKSUJKDBSA-N |
Isomeric SMILES |
CN1CC[C@@]2(CCCC[C@]2(C1)O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2(CCCCC2(C1)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
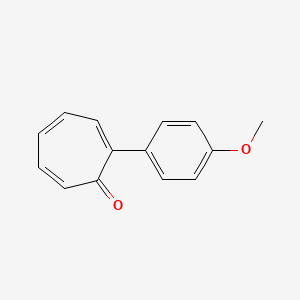
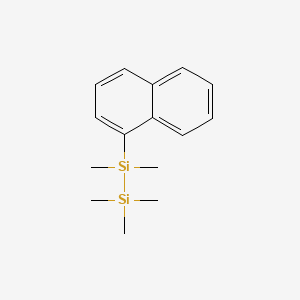



![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
